BenchChemオンラインストアへようこそ!

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate

NMDA receptor Glycine site Partial agonist

(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate (CAS 1072933-71-1) is the acetate salt of the chiral pyrrolidinone known as L-687,414, a low‑efficacy partial agonist at the glycine co‑agonist site of the NMDA receptor complex (Emax ≈ 10% of glycine). The free base bears two defined stereocentres (3R,4R) and is a close 4‑methyl analogue of the prototypical glycine‑site ligand HA‑966.

Molecular Formula C7H14N2O4
Molecular Weight 190.199
CAS No. 1072933-71-1
Cat. No. B2740400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate
CAS1072933-71-1
Molecular FormulaC7H14N2O4
Molecular Weight190.199
Structural Identifiers
SMILESCC1CN(C(=O)C1N)O.CC(=O)O
InChIInChI=1S/C5H10N2O2.C2H4O2/c1-3-2-7(9)5(8)4(3)6;1-2(3)4/h3-4,9H,2,6H2,1H3;1H3,(H,3,4)/t3-,4-;/m1./s1
InChIKeySNDJFAKPJVTVOP-VKKIDBQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate (CAS 1072933-71-1) and Why It Matters for CNS Research Procurement


(3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate (CAS 1072933-71-1) is the acetate salt of the chiral pyrrolidinone known as L-687,414, a low‑efficacy partial agonist at the glycine co‑agonist site of the NMDA receptor complex (Emax ≈ 10% of glycine) [1]. The free base bears two defined stereocentres (3R,4R) and is a close 4‑methyl analogue of the prototypical glycine‑site ligand HA‑966 [2]. The compound is primarily used as a pharmacological tool to probe NMDA receptor function in anticonvulsant, neuroprotection, and analgesia research, and is supplied as the acetate salt with commercial purity specifications typically ≥95% .

Why Generic Substitution of L-687,414 (CAS 1072933-71-1) with HA-966, Racemic Mixtures, or Alternative NMDA Antagonists Is Scientifically Invalid


Although L-687,414 is structurally related to the parent compound HA-966 (3-amino-1-hydroxypyrrolidin-2-one), the introduction of a single (4R)-methyl substituent enforces a specific pyrrolidinone ring conformation that is critical for glycine‑site recognition and cannot be replicated by the unsubstituted analogue or its enantiomers [1]. The racemate of HA-966 carries confounding pharmacology: the (R)-(+)-enantiomer provides glycine/NMDA antagonism while the (S)-(−)-enantiomer acts as a sedative via a γ‑butyrolactone‑like mechanism, making racemic HA-966 unsuitable for selective NMDA receptor interrogation [2]. Furthermore, compounds acting at the NMDA ion channel (e.g., MK‑801) or the glutamate binding site produce fundamentally different downstream effects, including neurotoxicity and LTP abolition that are not observed with glycine‑site partial agonists like L-687,414 [3]. Direct procurement of the defined (3R,4R) enantiomer as the acetate salt ensures batch‑to‑batch consistency in experimental outcomes that cannot be achieved with racemic or mis‑specified alternatives.

Quantitative Differentiation Evidence for (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate (L-687,414) Versus Key Comparators


3.6‑Fold Increase in Functional Potency at NMDA Receptors Versus the Parent Analogue R(+)-HA-966

L-687,414 is approximately 3.6‑fold more potent than its direct structural parent, R(+)-HA-966, at antagonising NMDA‑evoked population depolarisations in rat cortical slices. This increase in functional potency is attributed to the 4R‑methyl substituent enforcing the bioactive 3‑pseudoaxial ring conformation [1].

NMDA receptor Glycine site Partial agonist Functional antagonism Electrophysiology

Conformation‑Driven 5–10‑Fold Activity Improvement Over the Unsubstituted HA-966 Scaffold

The 4R‑methyl group of L-687,414 biases the pyrrolidinone ring into the 3‑pseudoaxial conformation required for glycine receptor recognition, yielding a 5–10‑fold improvement in receptor activity compared with the unsubstituted HA-966 scaffold [1]. This stereoelectronic effect is absent in the 4‑des‑methyl and 4S‑methyl analogues.

Conformational analysis Structure–activity relationship Glycine receptor recognition Medicinal chemistry

Superior Safety Index: >4.5 Protective Index (EEG Seizure ED₅₀ / Anticonvulsant ED₅₀) Versus 1.2 for MK-801

In a direct head‑to‑head rat study, the protective index (calculated as EEG seizure ED₅₀ divided by anticonvulsant ED₅₀) was >4.5 for L-687,414 compared with only 1.2 for the NMDA ion‑channel blocker MK-801 [1]. EEG dynamics and overt behaviour in L-687,414‑treated animals were essentially indistinguishable from saline controls, whereas MK-801 produced pronounced behavioural neurotoxicity and paroxysmal EEG spike/wave complexes [1].

Neurotoxicity EEG Therapeutic window Safety pharmacology Anticonvulsant

Lower Intrinsic Efficacy at the Glycine Site (Emax ≈ 10%) Versus R(+)-HA-966 (Emax ≈ 20%) Correlates with Preserved Hippocampal LTP

Whole‑cell voltage‑clamp recordings in rat cultured cortical neurones revealed that L-687,414 has an estimated intrinsic activity of approximately 10% of the full agonist glycine, compared with approximately 20% for R(+)-HA-966 [1]. This lower intrinsic efficacy is functionally significant: at neuroprotective plasma levels, L-687,414 does not abolish hippocampal LTP in vivo, whereas the ion‑channel blocker MK‑801 completely eliminates LTP at neuroprotective doses [1].

Intrinsic activity Long-term potentiation Partial agonism Cognition Synaptic plasticity

Glycine‑Site Binding Affinity (pKi = 6.1) and Functional Antagonism (pKb = 6.2) Provide Reproducible Benchmarks for Experimental Design

The glycine‑site binding affinity of L-687,414 was determined as pKi = 6.1 ± 0.09 (Ki ≈ 0.79 μM) from concentration‑inhibition curves, and functional antagonism in whole‑cell recordings yielded pKb = 6.2 ± 0.12 (Kb ≈ 0.63 μM) [1]. These well‑characterised in vitro parameters enable precise calculation of working concentrations across experimental systems and ensure inter‑laboratory reproducibility.

Binding affinity Concentration–response Radioligand binding Experimental standardisation Glycine site

Orally Active Anticonvulsant with Dose‑Dependent Efficacy in Non‑Human Primates (Baboon Photosensitivity Model)

L-687,414 administered intragastrically (i.t.) at 5–45 mg/kg to photosensitive baboons produced dose‑dependent suppression of photically‑induced seizure responses, with peak anticonvulsant effect between 15 min and 2 h post‑dose, and no gross behavioural side effects observed across the entire dose range tested [1]. This oral activity and primate efficacy profile is not matched by HA-966 or most other glycine‑site ligands.

Anticonvulsant Non-human primate Translational pharmacology Photosensitive epilepsy Oral activity

Optimal Research and Procurement Application Scenarios for (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate (L-687,414)


In Vivo Anticonvulsant Studies Requiring a Wide Therapeutic Window and Absence of Neurotoxic Confounds

L-687,414 is the glycine‑site tool compound of choice for rodent seizure models where motor impairment or EEG abnormalities would confound data interpretation. Its protective index of >4.5 (versus 1.2 for MK‑801) means anticonvulsant ED₅₀ doses can be achieved without inducing behavioural neurotoxicity or paroxysmal EEG activity [1]. Recommended dosing for mouse anticonvulsant studies: NMDLA‑induced seizures, ED₅₀ = 19.7 mg/kg i.v.; audiogenic seizures in DBA/2 mice, ED₅₀ = 5.1 mg/kg i.p. [2].

NMDA Receptor Glycine‑Site Pharmacology Studies Where Low Intrinsic Efficacy Is Required to Preserve Synaptic Plasticity

For experiments examining the role of the glycine site in hippocampal LTP or cognitive function, L-687,414 (Emax ≈ 10%) is uniquely suited because it provides functional NMDA receptor antagonism during excessive activation while preserving basal LTP at neuroprotective plasma levels – a property not shared by full antagonists (e.g., L‑701,324) or ion‑channel blockers (e.g., MK‑801) [1]. In vitro working concentrations: pKb = 6.2 (Kb ≈ 0.63 μM); pKi = 6.1 (Ki ≈ 0.79 μM) in rat cortical neurones [1].

Glycine Transporter 1 (GlyT1) Inhibitor Screening and Antipsychotic Target Engagement Assays

L-687,414‑induced hyperlocomotion in mice is a validated behavioural readout for GlyT1 inhibitor efficacy and antipsychotic candidate screening. Hyperlocomotion induced by L-687,414 is dose‑dependently reversed by GlyT1 inhibitors and antipsychotic drugs, but not by morphine, fluoxetine, or diazepam, confirming assay specificity [1]. The compound thus serves as a critical pharmacological tool for schizophrenia target validation programmes.

Focal Ischaemia and Neuroprotection Studies Requiring a Glycine‑Site Agent Without Haemodynamic Side Effects

In the rat permanent middle cerebral artery occlusion model of focal ischaemia, L-687,414 administered as an i.v. infusion (14 mg/kg bolus + 14 mg/kg/h, producing mean plasma levels of 25 μg/ml) reduced cortical infarct volume by 41% and hemispheric damage by 34% compared with saline controls, without affecting mean arterial blood pressure [1]. This contrasts with NMDA ion‑channel blockers, which produce pronounced cardiovascular effects at neuroprotective doses, making L-687,414 the preferred glycine‑site agent for stroke research.

Quote Request

Request a Quote for (3R,4R)-3-Amino-1-hydroxy-4-methyl-2-pyrrolidinone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.